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molecular formula C6H3Cl2FN2O B046746 2,6-Dichloro-5-fluoronicotinamide CAS No. 113237-20-0

2,6-Dichloro-5-fluoronicotinamide

Cat. No. B046746
M. Wt: 209 g/mol
InChI Key: ZVYNUGSPFZCYEV-UHFFFAOYSA-N
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Patent
US05739342

Procedure details

The amide was prepared by addition of concentrated sulfuric acid, 185 kg, to the 2,6-dichloro-3-cyano-5-fluoropyridine (2) residue prepared in Example 2b. The mixture was heated at about 75° C. for 1 hour. The solution was cooled and added to 360 kg of ice water. The suspension formed was extracted with isopropyl alcohol/chloroform (30:70). The organic layer was removed and dried. The solvent was evaporated to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
360 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[Cl:6][C:7]1[C:12]([C:13]#[N:14])=[CH:11][C:10]([F:15])=[C:9]([Cl:16])[N:8]=1>>[Cl:6][C:7]1[N:8]=[C:9]([Cl:16])[C:10]([F:15])=[CH:11][C:12]=1[C:13]([NH2:14])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C=C1C#N)F)Cl
Name
residue
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ice water
Quantity
360 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
The suspension formed
EXTRACTION
Type
EXTRACTION
Details
was extracted with isopropyl alcohol/chloroform (30:70)
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)N)C=C(C(=N1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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